Methyl (1R,3S)-3-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
Methyl (1R,3S)-3-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylate is a unique organic compound known for its significant role in various scientific research applications. Its structure is characterized by a cyclopropane ring, which is considered strained and therefore reactive. The presence of a thiazole ring further adds to its chemical complexity and potential for reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Methyl (1R,3S)-3-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps. A common route includes the cyclopropanation of a suitable precursor, followed by the introduction of the thiazole ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: : Industrial production might scale up these laboratory procedures, utilizing batch or continuous flow processes. The reaction conditions would be meticulously controlled to ensure consistent quality, with additional purification steps like recrystallization or chromatography to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including:
Oxidation: : Typically, it can be oxidized using agents like potassium permanganate.
Reduction: : It can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: : The amino group in the thiazole ring is particularly reactive in nucleophilic substitution reactions.
Common Reagents and Conditions: : The reactions often require specific reagents and conditions:
Oxidation: : Strong oxidizing agents and acidic or basic media.
Reduction: : Hydrogen gas and metal catalysts.
Substitution: : Halogenated compounds as substituents and organic solvents.
Major Products Formed: : These reactions result in various derivatives, enhancing the compound's applicability in different fields. For instance, oxidation might yield a thiazole oxide derivative, while reduction could produce a saturated thiazole derivative.
Scientific Research Applications
Chemistry: : This compound is used in synthetic organic chemistry as an intermediate in creating more complex molecules. Biology : It serves as a biochemical tool to study enzyme mechanisms and protein interactions. Medicine Industry : Used in the synthesis of fine chemicals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can form hydrogen bonds and participate in pi-stacking interactions, while the cyclopropane ring adds rigidity and conformational constraint, enhancing binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
When compared to similar compounds, Methyl (1R,3S)-3-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylate stands out due to its unique combination of a strained cyclopropane ring and a reactive thiazole ring. Similar compounds include:
Thiazole derivatives: : Often less reactive without the strained cyclopropane ring.
Cyclopropane carboxylates: : Lacking the bioactivity associated with the thiazole moiety.
This compound's dual functionality makes it a versatile tool in research and industrial applications.
Properties
IUPAC Name |
methyl (1R,3S)-3-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-10(2)6(7(10)8(13)14-3)5-4-15-9(11)12-5/h4,6-7H,1-3H3,(H2,11,12)/t6-,7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWGJAOKZDAZFH-BQBZGAKWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC)C2=CSC(=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)OC)C2=CSC(=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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